2-Methanesulfinyl-1-phenylethan-1-amine
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Description
2-Methanesulfinyl-1-phenylethan-1-amine is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27. The purity is usually 95%.
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Scientific Research Applications
Reductive Deamination
2-Methanesulfinyl-1-phenylethan-1-amine is involved in the process of reductive deamination (hydrodeamination) of aromatic amines. This process is carried out via the amination of corresponding arylamine methanesulfonamides under alkaline conditions, leading to high yield products compatible with various functional groups (Wang & Guziec, 2001).
Nucleophilic Substitution Reactions
The compound plays a role in nucleophilic substitution reactions at sulfur in sulfinyl derivatives. Studies using Hartree-Fock, MP2, and DFT computations reveal that these reactions predominantly follow an addition-elimination mechanism with triple-well potential energy surfaces (Norton, Bachrach, & Hayes, 2005).
Stereospecific Substitutions
This compound is utilized in stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, leading to N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. This method is applicable to both primary and secondary cyclic amines, yielding products in excellent yields and achieving stereochemically pure forms of complex ligands (Uenishi et al., 2004).
Site-Selective Deuteration
The compound is used in a co-catalyzed hydrogen-deuterium exchange method for the site-selective introduction of deuterium at the α-position of enals. The process is operationally simple, achieves high yielding and high-level deuterium incorporation, and is applicable to structurally diverse aromatic-derived enals and dienals (Qian et al., 2022).
Chemical Kinetics
The kinetics of elimination reactions of 1,2‐diphenyl ethyl substrates, including methanesulfonic acid from 1,2-diphenylethylmethane sulfonate, are studied using this compound. The reaction demonstrates a shift from unimolecular to bimolecular processes in the presence of strong bases (Kumar & Balachandran, 2008).
Hydroxyl-Radical-Induced Oxidation
This compound participates in hydroxyl-radical-induced oxidation processes. The compound reacts with hydroxyl radicals, leading to the formation of methanesulfonic acid and other products through complex chain reactions involving oxidation and disproportionation of methanesulfonyl radicals (Flyunt et al., 2001).
Properties
IUPAC Name |
2-methylsulfinyl-1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-12(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQCUGXQYRHLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.